2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a trichlorophenyl group attached to an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,4,6-trichlorophenyl derivatives with indene-dione precursors. One common method involves the use of palladium-catalyzed carbonylation reactions. For example, 2,4,6-trichlorophenyl formate can be reacted with 2-iodofluorene in the presence of palladium(II) acetate, Xantphos, and triethylamine in toluene to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Electrophilic substitution reactions can occur on the trichlorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions include quinones, diols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. Its effects are mediated through the binding to active sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione include:
2,4,6-Trichlorophenol: A chlorinated phenol used as a fungicide and antiseptic.
2,4,6-Trichlorophenyl isothiocyanate: A derivative used in organic synthesis.
2,4,6-Trichlorophenyl chlorosulfate: Used in the preparation of sulfonamides.
Uniqueness
This compound is unique due to its indene-dione structure combined with a trichlorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H7Cl3O2 |
---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
2-(2,4,6-trichlorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H7Cl3O2/c16-7-5-10(17)12(11(18)6-7)13-14(19)8-3-1-2-4-9(8)15(13)20/h1-6,13H |
InChI Key |
SSAGVXCOTZEUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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